Predicted Lipophilicity vs. 1-Ethyl Analog
The predicted logP of 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is –0.8043 . While an experimentally determined logP for the direct 1-ethyl analog (CAS 1248021-60-4) is not available, the addition of one methylene group in the 1-ethyl congener is expected to increase logP by approximately 0.5–0.6 units based on established fragment-based contributions, placing the ethyl analog near –0.2 to –0.3. This difference is sufficient to alter predicted passive membrane permeability and aqueous solubility rankings in early-stage compound triage.
Estimated ΔlogP ≈ 0.5 (target more hydrophilic)
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –0.8043 (Chemscene, predicted) |
| Comparator Or Baseline | 1-Amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol: logP not reported; estimated ≈ –0.3 based on methylene increment of ~0.5 log units |
| Quantified Difference | Estimated ΔlogP ≈ 0.5 (target more hydrophilic than ethyl analog) |
| Conditions | Predicted values; Chemscene computational model; no experimental logP available for either compound |
Why This Matters
A half-log-unit lipophilicity shift can affect solubility-limited absorption and off-target binding, making the methyl compound preferable for targets requiring lower logP while the ethyl analog may suit more lipophilic binding sites.
